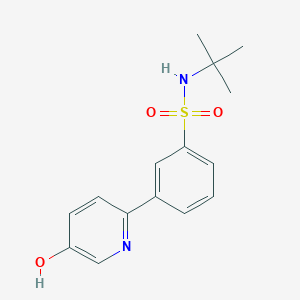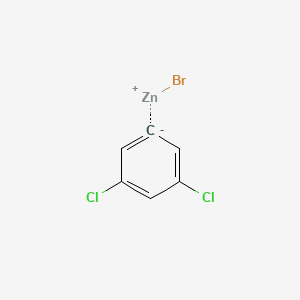
(2-Trimethylsiloxyvinyl)dimethylcarbinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Trimethylsiloxyvinyl)dimethylcarbinol, also known as 2-TMSV, is a highly versatile organic compound with many potential applications. It is a colorless liquid with a sweet smell and a low boiling point. It is used in a variety of industries, including pharmaceuticals, cosmetics, and food processing. It is also used in laboratory experiments and scientific research.
Applications De Recherche Scientifique
(2-Trimethylsiloxyvinyl)dimethylcarbinol has many potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl monomers, and as a solvent in the synthesis of pharmaceuticals. It has also been used in the synthesis of chiral molecules, such as amino acids and peptides. In addition, this compound has been used as a solvent in the synthesis of polysaccharides, such as cellulose and starch.
Mécanisme D'action
(2-Trimethylsiloxyvinyl)dimethylcarbinol is an organosilicon compound, which means that it contains both silicon and carbon atoms. The silicon atom is bonded to two methyl groups and the carbon atom is bonded to two vinyl groups. This structure gives this compound a unique ability to interact with other molecules, such as proteins, lipids, and carbohydrates. The interaction between this compound and these molecules can affect their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the solubility of proteins, lipids, and carbohydrates in water. It has also been shown to affect the stability and activity of enzymes, as well as the permeability of cell membranes. In addition, this compound has been shown to increase the bioavailability of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Trimethylsiloxyvinyl)dimethylcarbinol has several advantages and limitations when used in laboratory experiments. One advantage is its low boiling point, which makes it easy to handle and store. In addition, it is non-toxic and non-flammable, making it safe to use in laboratory experiments. However, it has a low solubility in water, which can limit its use in certain experiments.
Orientations Futures
(2-Trimethylsiloxyvinyl)dimethylcarbinol has many potential applications, and there are a number of potential future directions for its use. One potential area of research is the use of this compound as a drug delivery system. Another potential area of research is the use of this compound as a catalyst in the synthesis of polymers and other materials. Additionally, this compound could be used to study the structure and function of proteins and other biomolecules. Finally, this compound could be used to study the mechanisms of drug action, as well as the mechanisms of biological processes.
Méthodes De Synthèse
(2-Trimethylsiloxyvinyl)dimethylcarbinol is synthesized from the reaction of 2-trimethylsiloxyvinylmagnesium chloride and dimethylcarbinol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures of 40-60°C. The reaction is typically performed in a round-bottom flask, with a condenser and a stirrer. The reaction is complete when the reaction mixture is clear and the product is isolated.
Propriétés
IUPAC Name |
(E)-2-methyl-4-trimethylsilyloxybut-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-8(2,9)6-7-10-11(3,4)5/h6-7,9H,1-5H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLVGRFAVVVRGW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CO[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/O[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415999.png)



![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416022.png)
![5-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416023.png)

![4-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416049.png)


